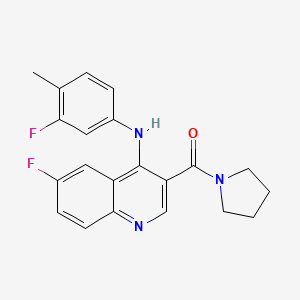

(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

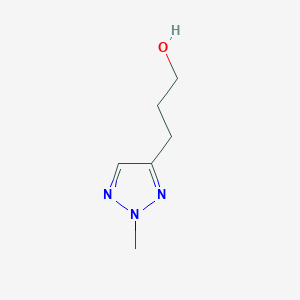

The compound 6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities, including antibacterial properties. The presence of fluorine atoms can significantly affect the chemical and physical properties of these compounds, often enhancing their biological activity and stability.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by various functionalization reactions. For example, the synthesis of 6-methoxy-4-quinolone (6-MOQ) involves the oxidation of 5-methoxyindole-3-acetic acid, which could be analogous to the synthesis of the target compound by introducing fluorine atoms and additional functional groups at specific positions on the quinoline ring .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as the positions of the fluorine atoms and the pyrrolidine methanone side chain, will influence the electronic distribution and overall molecular conformation, which in turn affects the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing fluorine atoms can make certain positions on the quinoline ring more susceptible to nucleophilic attack. Additionally, the pyrrolidine ring can be involved in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are influenced by their functional groups. For instance, 6-MOQ shows strong fluorescence and high stability against light and heat, which suggests that the target compound may also exhibit similar properties, potentially useful in biomedical applications. The fluorine atoms are likely to increase the compound's lipophilicity, which can affect its pharmacokinetic properties .

Scientific Research Applications

Analytical Techniques and Pharmacokinetics :A study detailed the development of an LC-MS/MS method for determining the concentration of ZCJ14, a novel diarylurea moiety-containing drug with a structure similar to the compound of interest, in rat plasma. This method was used to explore the pharmacokinetic characteristics of ZCJ14, providing essential insights into the drug's behavior in biological systems. The validated method offers a reliable approach for quantitative analysis and could be beneficial for similar drugs containing the diarylurea moiety (Zuo et al., 2020).

Antimicrobial and Mosquito Larvicidal Activities :Research has indicated that compounds structurally related to the compound demonstrate significant antibacterial, antifungal, and mosquito larvicidal activities. For instance, synthesized compounds structurally akin to quinoline derivatives showed potent activity against various bacterial and fungal strains and were lethal to mosquito larvae (Rajanarendar et al., 2010). Similarly, novel furochromone derivatives, including quinoline scaffolds, presented excellent antimicrobial properties and improved permeability to inhibit different bacteria and fungi (Abu‐Hashem & Al-Hussain, 2022).

Solid-State Characterization and Polymorphism :Compounds like compound A, an NR2B selective N-methyl d-aspartate (NMDA) antagonist structurally similar to the compound of interest, exhibited polymorphism, with at least two identified forms. Through X-ray diffractometry, DSC, and VT-PXRD, it was determined that there are at least three polymorphic forms of compound A, shedding light on the solid-state properties of similar compounds (Kojima et al., 2008).

Synthesis and Antiviral Properties Against SARS-CoV-2 :A study reported the design and synthesis of small molecules using quinoline scaffolds, structurally similar to the compound , to address therapeutic options for SARS-CoV-2. Among the synthesized conjugates, some displayed high potency against SARS-CoV-2, indicating the potential antiviral applications of similar compounds (Seliem et al., 2021).

properties

IUPAC Name |

[6-fluoro-4-(3-fluoro-4-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O/c1-13-4-6-15(11-18(13)23)25-20-16-10-14(22)5-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNQQEAMKLIFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-((3-fluoro-4-methylphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)

![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)

![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499983.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

![[2-(Cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2499995.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)